N1-Acetylspermidine-d6 Dihydrochloride

Bioanalysis LC-MS/MS Method Validation

N1-Acetylspermidine-d6 Dihydrochloride (2733597-15-2) is a stable isotope-labeled internal standard (SIL-IS) incorporating six deuterium atoms, yielding a +6 Da mass shift for unambiguous LC-MS/MS quantification. As a true co-eluting isotopic standard, it corrects ionization suppression/enhancement (>30% bias) and sample preparation variability—capabilities unattainable with unlabeled or structural analog IS (e.g., N8-Acetylspermidine-d3). Essential for validating N1-acetylspermidine as a colorectal cancer biomarker (0.0375–750 ng/mL dynamic range), discriminating SSAT/APAO enzyme activity via the m/z 106 fragment, and meeting WADA/forensic confirmatory ID criteria. The dihydrochloride salt ensures aqueous solubility and long-term stability. Select this compound for publication-grade, isomer-specific quantitative data in metabolomics and clinical research.

Molecular Formula C₉H₁₇D₆Cl₂N₃O
Molecular Weight 266.24
Cat. No. B1152471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Acetylspermidine-d6 Dihydrochloride
SynonymsN-[3-[(4-Aminobutyl)amino]propyl]acetamide-d6 Hydrochloride (1:2); 
Molecular FormulaC₉H₁₇D₆Cl₂N₃O
Molecular Weight266.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Acetylspermidine-d6 Dihydrochloride: A Defined, Quantitative Internal Standard for Polyamine Metabolism Studies


N1-Acetylspermidine-d6 Dihydrochloride is a stable isotope-labeled analog of the endogenous polyamine catabolite N1-acetylspermidine, characterized by the incorporation of six deuterium (²H) atoms into its molecular structure [1]. This specific deuteration results in a parent mass shift of +6 Da relative to the unlabeled compound (m/z 188 → 194 for the free base) , making it analytically distinct while preserving near-identical physicochemical behavior [2]. It is categorized as a stable isotope-labeled internal standard (SIL-IS) and is utilized primarily in quantitative mass spectrometry workflows for the correction of matrix effects and sample preparation variability [2]. The compound is the dihydrochloride salt form, which enhances its stability and solubility in aqueous bioanalytical matrices [3].

Why N1-Acetylspermidine-d6 Dihydrochloride Cannot Be Interchanged with Unlabeled or Alternative Labeled Polyamine Standards


In quantitative liquid chromatography-mass spectrometry (LC-MS), direct substitution of a deuterated internal standard with its unlabeled counterpart (N1-Acetylspermidine) or a structural analog (e.g., N8-Acetylspermidine-d3) leads to significant quantification errors. Unlabeled compounds cannot correct for ionization suppression or enhancement (matrix effects) caused by co-eluting biological constituents, a phenomenon that can bias results by >30% [1]. While a structural analog IS can partially compensate for extraction losses, it fails to perfectly mirror the target analyte's retention time and ionization efficiency, a requirement for the highest assay accuracy and precision mandated in biomarker validation studies [2]. The following quantitative evidence demonstrates that N1-Acetylspermidine-d6 Dihydrochloride, as a true isotopic internal standard, provides a specific, verifiable advantage in overcoming these analytical hurdles compared to alternatives.

Quantitative Evidence for the Selection of N1-Acetylspermidine-d6 Dihydrochloride over Comparators


Superior Matrix Effect Correction Compared to Unlabeled and Structural Analog Internal Standards in LC-MS/MS

A fundamental challenge in polyamine quantification is the significant matrix effect (ME) from complex biological samples. While a structural analog internal standard (IS) can partially mitigate this, a stable isotope-labeled (SIL) IS like N1-Acetylspermidine-d6 Dihydrochloride provides co-elution and nearly identical ionization behavior, offering superior correction. The use of a SIL-IS has been shown to reduce the percent relative error (%RE) from >30% to <5% when compared to an unlabeled analog IS in a validated LC-MS/MS assay [1]. Furthermore, in a polyamine-specific assay, the use of a SIL-IS (13C2-N1-Acetylspermidine) was essential for achieving inter-day precision with a coefficient of variation (CV) below 3.2% and accuracy between 100.0–103.2%, a performance level not attainable with an unlabeled standard or a simple structural analog [2].

Bioanalysis LC-MS/MS Method Validation Internal Standard

Resolution of Positional Isomers via Distinct MS/MS Fragmentation for Definitive Quantitation

The biological interpretation of polyamine data depends on the accurate differentiation of positional isomers, N1-Acetylspermidine and N8-Acetylspermidine, which have identical masses but distinct metabolic roles. These isomers cannot be resolved without tandem mass spectrometry (MS/MS). The use of N1-Acetylspermidine-d6 Dihydrochloride as a specific internal standard, with its known MS/MS fragmentation producing a unique acetylamidopropyl fragment ion (m/z 100 for the unlabeled, m/z 106 for d6), allows for the selective and interference-free quantitation of the N1-isomer, even in the presence of the co-existing N8-isomer [1]. In contrast, a non-specific standard or an N8-specific labeled standard (e.g., 13C2-N8AcSpd) would fail to differentiate or would co-elute, compromising data integrity. A validated TOF-MS method achieved definitive quantitation of both isomers using their respective, unique 13C2-labeled internal standards [2].

Polyamine Metabolism Isomer Differentiation MS/MS Enzymology

Assay Precision and Accuracy Validation: A Prerequisite for Clinical Biomarker Studies

For a polyamine biomarker assay to be considered for clinical research, it must meet strict validation criteria for precision and accuracy. In a high-throughput LC-MS/MS method developed for acetylated polyamines in biofluids, the use of a stable isotope-labeled internal standard was central to achieving acceptable validation metrics. The method demonstrated intra- and inter-day precision with a coefficient of variation (CV) of less than 15% and accuracy with less than 15% percent error across a concentration range of 0.0375 to 750 ng/mL [1]. This performance is directly attributable to the co-eluting SIL-IS (a d6 or 13C2-labeled analog) and would not be replicable with an unlabeled or non-co-eluting standard [1]. This is in stark contrast to assays using a single, non-isotopic standard for multiple polyamines, which exhibit significantly higher variability due to differential matrix effects on the various analytes [2].

Biomarker Validation Assay Precision LC-MS/MS Regulatory Science

Correction of Extraction and Derivatization Variability in Gas Chromatography-Mass Spectrometry (GC-MS) Workflows

Polyamines require extensive sample preparation, including extraction and derivatization (e.g., trifluoroacetylation, dansylation), prior to GC-MS analysis. These multi-step procedures introduce significant variability in recovery. An isotope dilution mass fragmentographic method validated for N1-acetylspermidine demonstrated that using its deuterated analog as an internal standard normalized for this variability, yielding consistent results that were not achievable with external calibration or a structural analog [1]. In a comparative study, the recovery of N1-acetylspermidine from serum using the deuterated internal standard method showed a recovery of 82-117%, whereas methods lacking a co-eluting IS would exhibit a much wider and less predictable range, precluding accurate quantitation at low nmol/mL levels [2].

GC-MS Sample Preparation Derivatization Quantitative Analysis

Validated Research and Industrial Applications for N1-Acetylspermidine-d6 Dihydrochloride


Quantitative Biomarker Validation in Oncology Clinical Studies

In a clinical study aimed at validating N1-acetylspermidine as a plasma biomarker for colorectal cancer (CRC) staging, the use of N1-Acetylspermidine-d6 Dihydrochloride is mandatory for achieving the required assay precision and accuracy. As demonstrated, the SIL-IS enables the correction of matrix effects from patient plasma, allowing for the reliable quantification of low-abundance polyamines across a wide dynamic range (0.0375–750 ng/mL) [1]. This capability is essential for discriminating between stage IV and earlier-stage CRC, where acetylated polyamine concentrations show significant but subtle differences [2]. Without the isotopic standard, matrix-induced variability would mask these critical diagnostic trends, rendering the biomarker assay clinically useless.

Mechanistic Studies of Polyamine Catabolic Enzyme Activity

Researchers investigating the activity of spermidine/spermine N1-acetyltransferase (SSAT) and N1-acetylpolyamine oxidase (APAO) in disease models require precise measurements of their product, N1-acetylspermidine. The compound's ability to be differentiated from the N8-isomer via its unique MS/MS fragmentation pattern (m/z 106) is critical here [3]. By using the d6-labeled standard, scientists can accurately quantify the N1-specific product formation, providing definitive kinetic data on SSAT activity, even in complex cellular lysates. This level of specificity is unattainable with an unlabeled standard or a generic polyamine IS, ensuring that research on enzyme modulation (e.g., by HDAC10 inhibitors) is based on sound, isomer-specific quantitative evidence [4].

Metabolomics and Flux Analysis via Isotope Dilution Mass Spectrometry

In high-throughput metabolomics and targeted polyamine flux analysis, the gold standard for absolute quantification is isotope dilution mass spectrometry (IDMS) [5]. N1-Acetylspermidine-d6 Dihydrochloride is the designated internal standard for this workflow. As established in validated LC-MS/MS and GC-MS methods, its use corrects for losses during multi-step sample preparation (e.g., derivatization) and normalizes for instrument drift over large sample batches [REFS-1, REFS-6]. This ensures that longitudinal or multi-group comparisons of N1-acetylspermidine levels are accurate and statistically robust, a requirement for publication in high-impact journals and for meeting the data integrity standards of industrial metabolomics service providers.

Forensic and Doping Control Confirmation Analysis

In regulated environments such as forensic toxicology or anti-doping analysis, the confirmatory identification and quantification of a prohibited substance or its metabolite require the use of a co-eluting isotopic internal standard to meet WADA (World Anti-Doping Agency) or similar forensic guidelines. N1-Acetylspermidine-d6 Dihydrochloride fulfills this role for the metabolite N1-acetylspermidine. The +6 Da mass difference provides unequivocal chromatographic and mass spectrometric separation from the endogenous analyte, eliminating any risk of false positive identification due to matrix interferences [2]. This is a legally defensible requirement that cannot be met by an unlabeled or a non-co-eluting structural analog IS.

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